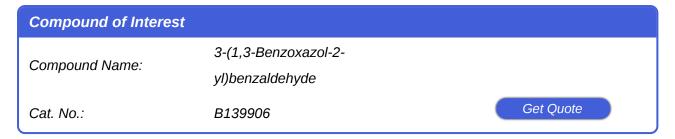


Application Note: Spectroscopic Characterization of 3-(1,3-Benzoxazol-2-yl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of **3-(1,3-Benzoxazol-2-yl)benzaldehyde** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Benzoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Accurate structural elucidation of these compounds is crucial for understanding their structure-activity relationships. This application note presents tabulated NMR and IR data and provides standardized protocols for acquiring these spectra.

Spectroscopic Data

The structural confirmation of **3-(1,3-Benzoxazol-2-yl)benzaldehyde** relies on the precise interpretation of its spectroscopic data. Below is a summary of the expected chemical shifts in ¹H and ¹³C NMR spectroscopy and the characteristic absorption bands in IR spectroscopy.

Table 1: ¹H and ¹³C NMR Spectral Data



¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (101 MHz, CDCl₃)	
Chemical Shift (δ, ppm)	Assignment	
~10.10 (s, 1H)	Aldehyde (-CHO)	
~8.40 (t, J ≈ 1.7 Hz, 1H)	Ar-H (H-2')	
~8.20 (dt, J ≈ 7.8, 1.3 Hz, 1H)	Ar-H (H-6')	
~7.85 (ddd, J ≈ 8.1, 2.2, 1.2 Hz, 1H)	Ar-H (H-4')	
~7.80 - 7.75 (m, 1H)	Benzoxazole Ar-H	
~7.65 (t, J ≈ 7.8 Hz, 1H)	Ar-H (H-5')	
~7.60 - 7.55 (m, 1H)	Benzoxazole Ar-H	
~7.40 - 7.30 (m, 2H)	Benzoxazole Ar-H	

Note: The chemical shifts (δ) are predicted based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3080 - 3030	Aromatic C-H Stretch	Medium-Weak
~2850, ~2750	Aldehyde C-H Stretch (Fermi doublet)	Weak
~1705	Aldehyde C=O Stretch	Strong
~1610, ~1580, ~1470	Aromatic C=C Bending	Medium-Strong
~1450	Benzoxazole Ring Vibration	Medium
~1245	Aryl-O Stretch	Strong
~900 - 690	Aromatic C-H Out-of-Plane Bending	Strong



Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **3-(1,3-Benzoxazol-2-yl)benzaldehyde**.

Materials:

- 3-(1,3-Benzoxazol-2-yl)benzaldehyde sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
 - Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Set the spectral width, acquisition time, and number of scans.
 - Acquire the ¹H NMR spectrum.



- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Use a proton-decoupled pulse sequence.
 - Set appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the acquired data similarly to the ¹H spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-(1,3-Benzoxazol-2-yl)benzaldehyde**.

Materials:

- 3-(1,3-Benzoxazol-2-yl)benzaldehyde sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
- Potassium bromide (KBr), spectroscopic grade (for KBr pellet method)
- Spatula, agate mortar, and pestle

Procedure (ATR Method):

- Sample Preparation:
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid sample directly onto the ATR crystal.



Data Acquisition:

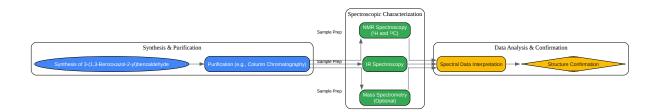
- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the background spectrum.
- Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
- Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die.
 - Press the powder under high pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Collect the spectrum over the desired range.

Workflow and Pathway Diagrams





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Caption: Experimental workflow for the synthesis and characterization of **3-(1,3-Benzoxazol-2-yl)benzaldehyde**.

The synthesis of benzoxazole derivatives often involves the condensation of 2-aminophenols with substituted benzaldehydes.[1] Following synthesis, purification is essential to obtain a sample suitable for spectroscopic analysis. The subsequent characterization by NMR and IR spectroscopy provides the necessary data to confirm the chemical structure. Mass spectrometry can be optionally employed to determine the molecular weight and fragmentation pattern, further corroborating the structure.

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